molecular formula C4HF6NO2 B1329316 Bistrifluoroacetamide CAS No. 407-24-9

Bistrifluoroacetamide

Cat. No.: B1329316
CAS No.: 407-24-9
M. Wt: 209.05 g/mol
InChI Key: GMQVFHZSXKJCIV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Bistrifluoroacetamide can be synthesized by reacting trifluoroacetic anhydride with ammonia or an amine. The reaction typically involves refluxing the mixture for a few hours and then purifying the product through distillation or recrystallization .

Industrial Production Methods

In industrial settings, this compound is produced by similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as fractional distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Bistrifluoroacetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include trifluoroacetic anhydride, ammonia, and various amines. The reactions are typically carried out under reflux conditions to ensure complete conversion .

Major Products

The major products formed from reactions involving this compound are trifluoroacetyl derivatives of the starting materials. These derivatives are often used in analytical chemistry for the identification and quantification of various compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bistrifluoroacetamide is unique in its ability to form stable trifluoroacetyl derivatives, which are particularly useful in analytical chemistry. Its high reactivity and specificity for amino, hydroxy, and thiol groups make it a valuable reagent in various scientific and industrial applications .

Properties

IUPAC Name

2,2,2-trifluoro-N-(2,2,2-trifluoroacetyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF6NO2/c5-3(6,7)1(12)11-2(13)4(8,9)10/h(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQVFHZSXKJCIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193674
Record name Perfluorodiacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

407-24-9
Record name Bis(trifluoroacetyl)imide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=407-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-N-(trifluoroacetyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluorodiacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trifluoro-N-(trifluoroacetyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.348
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How can Bistrifluoroacetamide enhance the performance of solid-state electrolytes in lithium metal batteries?

A1: this compound (BTFA) acts as a polar molecular plasticizer in solid-state electrolytes. [] This means it can improve ionic conductivity and stability in lithium metal batteries. BTFA achieves this through several mechanisms:

  • Inhibiting Polymer Crystallization: BTFA disrupts the regular packing of polymer chains, creating a more amorphous structure that facilitates ion transport. []
  • Coordinating Negative Charges: BTFA interacts with anions in the electrolyte, delocalizing their charge and reducing electrostatic interactions that hinder ion movement. []
  • Facilitating Lithium Salt Solvation: BTFA helps dissolve lithium salts more effectively, increasing the concentration of free ions available for conduction. []

Q2: Can this compound be used to detect illicit heroin use?

A2: While morphine is a common marker for heroin use, researchers have investigated this compound (BTFA) as part of a derivatization process for analyzing urine samples for other heroin markers. [] The study explored the presence of various opiate alkaloids and their metabolites, which are found as contaminants in illicit heroin.

Q3: How is this compound utilized in analyzing organic acids and amino acids in urine?

A3: this compound (BTFA) plays a crucial role in a rapid analytical method developed for the simultaneous quantification of organic acids and amino acids in urine using Gas Chromatography/Mass Spectrometry-Selective Ion Monitoring (GC/MS-SIM). [] This method utilizes a two-step trimethylsilyl (TMS)-trifluoroacetyl (TFA) derivatization process, eliminating the need for time-consuming pre-extraction steps.

  1. Silyl Derivatization: Carboxylic acid groups are derivatized using a silylating agent. []
  2. Trifluoroacetyl Derivatization: BTFA is introduced to derivatize amino groups. []

Q4: Can this compound facilitate the study of intermolecular interactions involving free radicals?

A4: Research indicates that this compound (BTFA) can be employed as a solvent to investigate intermolecular interactions between free radicals and their surrounding molecules. [] One study used BTFA as a solvent for the stable free radical Galvinoxyl and examined its interactions using Overhauser effect type dynamic nuclear polarization experiments at various temperatures. []

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